Thiabendazole

Beschreibung

Thiabendazole is a member of the class of benzimidazoles carrying a 1,3-thiazol-4-yl substituent at position 2. A mainly post-harvest fungicide used to control a wide range of diseases including Aspergillus, Botrytis, Cladosporium and Fusarium. It has a role as an antifungal agrochemical and an antinematodal drug. It is a member of benzimidazoles, a member of 1,3-thiazoles and a benzimidazole fungicide. It derives from a hydride of a 1H-benzimidazole.

2-Substituted benzimidazole first introduced in 1962. It is active against a variety of nematodes and is the drug of choice for strongyloidiasis. It has CNS side effects and hepatototoxic potential. (From Smith and Reynard, Textbook of Pharmacology, 1992, p919)

Thiabendazole is an Anthelmintic.

Thiabendazole is a broad spectrum anthelmintic agent used predominantly in treatment of intestinal pinworm and strongyloides infection, which recently has been replaced by better tolerated agents. Thiabendazole therapy has been shown to cause clinically apparent cholestatic liver injury which is rare, but can be severe.

Thiabendazole is a benzimidazole derivative with anthelminthic property. Although the mechanism of action has not been fully elucidated, thiabendazole inhibits the helminth-specific mitochondrial enzyme fumarate reductase, thereby inhibiting the citric acid cycle, mitochondrial respiration and subsequent production of ATP, ultimately leading to helminth's death. In addition, it has been suggested that thiabendazole may lead to inhibition of microtubule polymerization by binding to beta-tubulin and has an overt ovicidal effect with regard to some trichostrongylids.

THIABENDAZOLE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1967 and is indicated for helminthiasis.

Thiabendazole is a fungicide and parasiticide. It is used primarily to control mold, blight, and other fungally caused diseases in fruits (e.g. oranges) and vegetables; it is also used as a prophylactic treatment for Dutch elm disease. As an antiparasitic, it is able to control roundworms (such as those causing strongyloidiasis), hookworms, and other helminth species which attack wild animals, livestock and humans.

testosterone derivative

2-Substituted benzimidazole first introduced in 1962. It is active against a variety of nematodes and is the drug of choice for STRONGYLOIDIASIS. It has CENTRAL NERVOUS SYSTEM side effects and hepatototoxic potential. (From Smith and Reynard, Textbook of Pharmacology, 1992, p919)

See also: Albendazole (related); Mebendazole (related); Triclabendazole (related) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNZQLZVWNLKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tiabendazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tiabendazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021337 |

Source

|

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiabendazole appears as white or cream-colored odorless, tasteless powder. Sublimes above 590 °F. Fluoresces in acidic solution. Formulated as a dust, flowable powder or wettable powder for use as a systemic fungicide and anthelmintic., Colorless, white, or tan odorless solid; [HSDB] Colorless solid; [EPA REDs] Off-white to yellow-tan solid; [CPSQ], Solid |

Source

|

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Max solubility in water at pH 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbons, In n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/L at 25 °C, Slightly soluble in ethanol, In water, 50 mg/L at 25 °C, 1.38e-01 g/L |

Source

|

| Record name | SID4262837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Amber liquid; density: 1.103 at 25 °C /Thiabendazole hypophosphite/ |

Source

|

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 4X10-9 mm Hg at 25 °C |

Source

|

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals, Off-white powder, White to practically white powder, White to tan crystals | |

CAS No. |

148-79-8 |

Source

|

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiabendazole [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(4-thiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiabendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1Q45E87DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

579 to 581 °F (NTP, 1992), 304-305 °C, 300 °C |

Source

|

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thiabendazole's Dual-Pronged Attack on Fungal Cells: A Technical Guide

For Immediate Release

A Deep Dive into the Antifungal Mechanisms of Thiabendazole, a Benzimidazole Fungicide

Thiabendazole (TBZ), a prominent member of the benzimidazole class of fungicides, exhibits a broad spectrum of activity against a wide array of fungal pathogens. Its efficacy is rooted in a dual mechanism of action that disrupts fundamental cellular processes essential for fungal survival and proliferation. This technical guide provides an in-depth exploration of the core mechanisms of thiabendazole, focusing on its primary role as a microtubule assembly inhibitor and its secondary function as a disruptor of mitochondrial respiration. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thiabendazole's molecular interactions within fungal cells.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

The principal fungicidal activity of thiabendazole is attributed to its ability to interfere with the formation and function of microtubules.[1] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a critical role in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape.[1]

Binding to β-Tubulin

Thiabendazole selectively binds to the β-tubulin subunit of the tubulin heterodimer.[1][2] This interaction prevents the polymerization of tubulin into microtubules, a crucial step for the formation of the mitotic spindle during cell division.[2] The disruption of the mitotic spindle assembly leads to an arrest of mitosis and ultimately inhibits fungal growth and proliferation.[1][2]

Studies have shown that thiabendazole competitively inhibits the binding of other benzimidazole compounds, such as carbendazim, to fungal tubulin, suggesting a shared binding site.[3] Resistance to thiabendazole in various fungal species has been linked to specific mutations in the gene encoding β-tubulin, particularly at amino acid positions F167Y, E198A, and F200Y.[1][4][5] These residues are believed to be located in the vicinity of the benzimidazole binding site.[1][4]

Table 1: Quantitative Data on the Antifungal Activity of Thiabendazole Related to Microtubule Disruption

| Fungal Species | Parameter | Value | Reference |

| Penicillium atrovenetum | Growth Inhibition | 8-10 µg/mL | [6] |

| Aspergillus nidulans | Mitosis Inhibition | 80 µM | [3] |

Secondary Mechanism of Action: Inhibition of Mitochondrial Respiration

In addition to its primary effect on microtubule assembly, thiabendazole also exhibits a secondary mechanism of action by targeting mitochondrial respiration, a critical process for cellular energy production.[1]

Inhibition of Fumarate Reductase

Thiabendazole acts as an inhibitor of the mitochondrial enzyme fumarate reductase, which is a key component of the electron transport chain in some fungi.[1][7][8] This enzyme is particularly important under anaerobic conditions. By inhibiting fumarate reductase, thiabendazole disrupts the electron transport chain, leading to a reduction in ATP synthesis and ultimately compromising the energy metabolism of the fungal cell.[1][6]

Further studies have demonstrated that thiabendazole can also inhibit other components of the mitochondrial respiratory chain, including NADH oxidase, succinic oxidase, NADH-cytochrome c reductase, and succinic-cytochrome c reductase.[6][9] However, cytochrome c oxidase activity is not affected.[6]

Table 2: Quantitative Data on the Inhibition of Mitochondrial Respiratory Chain Components by Thiabendazole in Penicillium atrovenetum

| Enzyme System | Inhibitory Concentration (µg/mL) |

| NADH Oxidase | 10 |

| Succinic Oxidase | 167 |

| NADH-Cytochrome c Reductase | 10 |

| Succinic-Cytochrome c Reductase | 0.5 |

| Succinate-Dichlorophenolindophenol Reductase | 2 |

| Coenzyme Q Reductase | 15 |

Data sourced from Allen and Gottlieb (1970).[6]

Visualizing the Mechanisms and Experimental Workflows

To further elucidate the mechanisms of action and the experimental approaches used to study them, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Caption: Dual mechanisms of action of thiabendazole in fungi.

Experimental Workflows

Caption: Logical workflows for key experimental protocols.

Detailed Experimental Protocols

Tubulin Binding Assay (Competitive Displacement)

This protocol outlines a general method for assessing the competitive binding of thiabendazole to fungal tubulin using a radiolabeled benzimidazole.

1. Preparation of Fungal Cell-Free Extract:

-

Grow the desired fungal species in a suitable liquid culture medium.

-

Harvest the mycelia by filtration and wash with a suitable buffer (e.g., phosphate buffer).

-

Disrupt the fungal cells using methods such as grinding with liquid nitrogen, sonication, or a French press in the presence of a polymerization-inhibiting buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant containing soluble tubulin.

2. Competitive Binding Assay:

-

In a series of reaction tubes, combine the fungal cell-free extract with a constant concentration of a radiolabeled benzimidazole ligand (e.g., [¹⁴C]carbendazim).

-

Add increasing concentrations of unlabeled thiabendazole to the reaction tubes. Include a control with no thiabendazole.

-

Incubate the mixtures at a low temperature (e.g., 4°C) to allow binding to reach equilibrium while preventing tubulin polymerization.

3. Separation of Bound and Free Ligand:

-

Separate the tubulin-ligand complexes from the unbound ligand using a suitable method such as gel filtration chromatography (e.g., Sephadex G-25) or a spin-down assay.[10][11][12][13]

4. Quantification and Analysis:

-

Quantify the amount of radioactivity in the fractions containing the tubulin-ligand complex using liquid scintillation counting.

-

Plot the amount of bound radiolabeled ligand as a function of the thiabendazole concentration.

-

The decrease in radioactivity with increasing thiabendazole concentration indicates competitive binding. This data can be used to determine the inhibitory constant (Ki) of thiabendazole.

Mitochondrial Respiration Inhibition Assay

This protocol provides a general method for measuring the inhibitory effect of thiabendazole on fungal mitochondrial respiration.[14][15][16][17][18]

1. Isolation of Fungal Mitochondria:

-

Grow the fungal culture and harvest the mycelia.

-

Protoplasts are typically prepared by enzymatic digestion of the cell wall.

-

Homogenize the protoplasts in an isotonic buffer to release the organelles.

-

Perform differential centrifugation to isolate the mitochondrial fraction. The final mitochondrial pellet is resuspended in a suitable assay buffer.

2. Measurement of Oxygen Consumption:

-

Use a high-resolution respirometer or an oxygen electrode to measure the rate of oxygen consumption.

-

Add the isolated mitochondria to the reaction chamber containing the assay buffer and a specific respiratory substrate (e.g., succinate for Complex II or NADH-linked substrates for Complex I).

-

Allow the baseline respiration rate to stabilize.

3. Inhibition Assay:

-

Introduce a known concentration of thiabendazole (dissolved in a suitable solvent like DMSO) into the reaction chamber.

-

Continuously monitor the oxygen consumption rate. A decrease in the rate of oxygen consumption indicates inhibition of mitochondrial respiration.

-

The percentage of inhibition can be calculated by comparing the respiration rate before and after the addition of thiabendazole. Different concentrations can be tested to determine the IC50 value.

Conclusion

The fungicidal efficacy of thiabendazole is a result of its multifaceted attack on critical cellular functions in fungi. By primarily targeting microtubule assembly through the inhibition of β-tubulin polymerization and secondarily disrupting mitochondrial energy production, thiabendazole effectively compromises the viability and proliferative capacity of a wide range of fungal pathogens. A thorough understanding of these molecular mechanisms is paramount for the development of novel antifungal agents and for devising strategies to manage the emergence of fungicide resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of benzimidazole fungicides and their interactions with fungal cellular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. pomais.com [pomais.com]

- 3. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Thiabendazole resistance and mutations in the beta-tubulin gene of Penicillium expansum strains isolated from apples and pears with blue mold decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tiabendazole - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]

- 10. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

- 13. abscience.com.tw [abscience.com.tw]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Synthesis of Thiabendazole: A Technical Guide

Abstract

Thiabendazole, a prominent benzimidazole derivative, has a rich history as a potent broad-spectrum anthelmintic and antifungal agent. First reported in 1961 by scientists at the Merck Institute for Therapeutic Research, its discovery marked a significant advancement in the treatment of parasitic infections. This technical guide provides an in-depth exploration of the historical context of thiabendazole's discovery, a detailed account of its seminal and subsequent synthesis methodologies, and an elucidation of its mechanisms of action. Experimental protocols for key synthetic routes are provided, alongside a comparative analysis of their quantitative data. Furthermore, the intricate signaling pathways involved in its biological activity are visualized through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the foundational chemistry and biology of this important therapeutic agent.

Discovery and Historical Context

Thiabendazole, chemically known as 2-(4'-thiazolyl)benzimidazole, was first synthesized and its potent anthelmintic properties were discovered in 1961 by a team of researchers led by H.D. Brown at the Merck Institute for Therapeutic Research.[1] Their seminal work, published in the Journal of the American Chemical Society, detailed the compound's broad-spectrum efficacy against a variety of gastrointestinal nematodes.[1] This discovery was a landmark in veterinary and human medicine, providing a highly effective treatment for parasitic worm infections.[1] Following its initial success as an anthelmintic, the antifungal properties of thiabendazole were also recognized, leading to its widespread use as an agricultural fungicide and a food preservative.[1]

Synthesis of Thiabendazole

The synthesis of thiabendazole has evolved since its initial discovery, with newer methods offering improved yields and milder reaction conditions. This section details the original synthesis and a widely used, more efficient alternative.

The Original Synthesis by Brown et al. (1961)

The pioneering synthesis of thiabendazole involved the condensation of 4-thiazolecarboxamide with o-phenylenediamine in the presence of polyphosphoric acid (PPA) at high temperatures.[1]

Experimental Protocol:

-

Reactants: 4-thiazolecarboxamide and o-phenylenediamine.

-

Catalyst and Solvent: Polyphosphoric acid (PPA).

-

Procedure: A mixture of 4-thiazolecarboxamide and o-phenylenediamine is heated in polyphosphoric acid at 250°C for a period of three hours. The reaction mixture is then cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization.

-

Yield: This method reportedly produces thiabendazole in a 64% yield.[2]

Alternative Synthesis: Acid-Catalyzed Condensation

A more contemporary and efficient method for synthesizing thiabendazole involves the acid-catalyzed condensation of o-phenylenediamine with 4-cyanothiazole. This procedure offers higher yields and is conducted under significantly milder conditions.

Experimental Protocol:

-

Reactants: o-phenylenediamine and 4-cyanothiazole.

-

Catalyst: Hydrochloric acid (HCl).

-

Solvent: Water.

-

Procedure:

-

In a reaction vessel, dissolve o-phenylenediamine in water.

-

Slowly add concentrated hydrochloric acid to the stirred solution to achieve a pH between 2.5 and 6.0.

-

Add 4-cyanothiazole to the reaction mixture in an approximately 1:1 molar ratio with o-phenylenediamine.

-

Heat the mixture to a reflux temperature of 80-100°C and maintain with stirring for 4 to 8 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The thiabendazole product will precipitate out of the acidic aqueous solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with deionized water to remove residual acid and any water-soluble impurities.

-

Dry the purified thiabendazole in a vacuum oven.

-

-

Yield and Purity: This method can achieve yields greater than 80%, with a crude purity of over 95%.

Data Presentation: Comparison of Synthesis Routes

| Parameter | Original Synthesis (Brown et al., 1961) | Acid-Catalyzed Condensation |

| Starting Materials | 4-thiazolecarboxamide, o-phenylenediamine | 4-cyanothiazole, o-phenylenediamine |

| Catalyst | Polyphosphoric acid | Hydrochloric acid |

| Solvent | Polyphosphoric acid | Water |

| Temperature | 250°C | 80-100°C |

| Reaction Time | 3 hours | 4-8 hours |

| Yield | 64% | >80% |

| Purity (crude) | Not reported | >95% |

Mechanism of Action

The biological activity of thiabendazole is attributed to its interaction with two primary molecular targets: the mitochondrial enzyme fumarate reductase in helminths and the structural protein β-tubulin in both fungi and helminths.

Inhibition of Fumarate Reductase

In many parasitic helminths, the mitochondrial electron transport chain functions anaerobically, utilizing fumarate as a terminal electron acceptor. The enzyme responsible for this step is fumarate reductase. Thiabendazole acts as an inhibitor of this helminth-specific enzyme, thereby disrupting the parasite's energy metabolism and leading to its death. The EC50 value for the inhibition of fumarate reductase from Strongyloides ratti by thiabendazole has been reported as 4.6 x 10⁻⁴ M.

Disruption of Microtubule Assembly

Thiabendazole also exerts its anthelmintic and antifungal effects by binding to β-tubulin, a subunit of microtubules. Microtubules are essential cytoskeletal polymers involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, thiabendazole inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to an arrest of mitosis and ultimately cell death.[3] Studies have shown that thiabendazole can cause a reduction in the length of interpolar and astral microtubules and induce the formation of multipolar spindles.[4] More recent research suggests that thiabendazole may selectively target specific β-tubulin isotypes, such as TUBB8 in human endothelial cells, which could explain its anti-angiogenic properties.

References

- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Thiabendazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiabendazole, a prominent member of the benzimidazole class of compounds, is a broad-spectrum anthelmintic and antifungal agent with significant applications in veterinary medicine, agriculture, and as a food preservative. Its biological efficacy is primarily attributed to a dual mechanism of action: the disruption of microtubule polymerization and the inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and molecular mechanisms of action of thiabendazole, supplemented with detailed experimental protocols and visual representations of its key biological pathways.

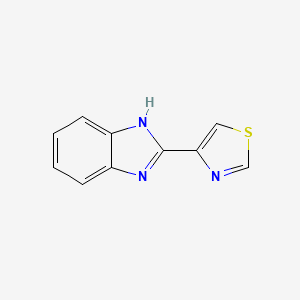

Chemical Structure and Identification

Thiabendazole is chemically designated as 2-(4-thiazolyl)-1H-benzimidazole. Its structure consists of a benzimidazole ring fused to a thiazole ring system.

Caption: Chemical structure of thiabendazole.

| Identifier | Value |

| IUPAC Name | 2-(4-Thiazolyl)-1H-benzimidazole[1] |

| Chemical Formula | C₁₀H₇N₃S[1][2][3][4] |

| Molecular Weight | 201.25 g/mol [1][4][5] |

| CAS Number | 148-79-8[2][4] |

| SMILES | c1ccc2[nH]c(nc2c1)-c3cscn3[4] |

| InChI Key | WJCNZQLZVWNLKY-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

Thiabendazole is a white to off-white, odorless, and tasteless crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Melting Point | 298-305 °C[2][3][4] |

| Boiling Point | 446.0 ± 37.0 °C (Predicted)[6] |

| Water Solubility | <50 mg/L at 25 °C (pH 5-12)[3] |

| Solubility in Organic Solvents | Soluble in methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][7] Slightly soluble in ethanol, acetone, benzene, and chloroform.[3] |

| pKa | 4.7[2] |

| LogP (Octanol-Water Partition Coefficient) | 2.47[1] |

| Vapor Pressure | Negligible at room temperature[3] |

Mechanism of Action

Thiabendazole exerts its biological effects through a dual mechanism of action, primarily targeting microtubule assembly and mitochondrial respiration in susceptible organisms.

Inhibition of Microtubule Polymerization

The principal mode of action of thiabendazole is the disruption of microtubule dynamics.[1] Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. Thiabendazole selectively binds to the β-tubulin subunit, preventing its polymerization into microtubules.[1][3] This disruption of microtubule formation leads to the arrest of mitosis and ultimately inhibits cell division and growth.[1][2]

Caption: Thiabendazole's inhibition of microtubule assembly.

Disruption of Mitochondrial Respiration

A secondary mechanism of action for thiabendazole involves the inhibition of mitochondrial respiration, specifically targeting the enzyme fumarate reductase.[1][8] This enzyme is a key component of the electron transport chain in some anaerobic organisms, catalyzing the reduction of fumarate to succinate. By inhibiting fumarate reductase, thiabendazole disrupts the electron transport chain, leading to a reduction in ATP production and ultimately cell death.[8]

Caption: Thiabendazole's disruption of mitochondrial respiration.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of thiabendazole on the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

Thiabendazole stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare Polymerization Buffer (PB) by supplementing GTB with 1 mM GTP and 10% (v/v) glycerol. Keep on ice.

-

Prepare serial dilutions of thiabendazole in PB. Include a vehicle control (DMSO) at the same final concentration.

-

-

Assay Setup:

-

On ice, add 10 µL of the thiabendazole dilutions or vehicle control to the wells of a pre-chilled 96-well plate.

-

To initiate polymerization, add 90 µL of cold, purified tubulin (final concentration of 2-4 mg/mL) to each well. Mix gently by pipetting.

-

-

Measurement:

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance (time zero) from all subsequent readings to correct for background.

-

Plot absorbance versus time to generate polymerization curves.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve. The extent of polymerization is represented by the plateau of the curve. The inhibitory effect of thiabendazole is observed as a decrease in both the rate and extent of polymerization.

-

Fumarate Reductase Activity Assay

This assay determines the inhibitory effect of thiabendazole on the activity of fumarate reductase.

Materials:

-

Isolated mitochondria or purified fumarate reductase

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.4)

-

Sodium Fumarate (substrate)

-

Reduced Benzyl Viologen or other suitable electron donor

-

Thiabendazole stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, sodium fumarate, and the electron donor.

-

-

Inhibitor Incubation:

-

Add various concentrations of thiabendazole or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period at a specific temperature (e.g., 5 minutes at 30°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the mitochondrial preparation or purified fumarate reductase to the cuvette.

-

-

Measurement:

-

Monitor the oxidation of the electron donor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for benzyl viologen) over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition of fumarate reductase activity at each thiabendazole concentration relative to the vehicle control.

-

Plot percent inhibition versus thiabendazole concentration to determine the IC₅₀ value.

-

Conclusion

Thiabendazole remains a crucial compound in the control of fungal and helminthic infections. Its dual mechanism of action, targeting both cytoskeletal integrity and cellular respiration, provides a robust basis for its broad-spectrum activity. A thorough understanding of its chemical properties, structure-activity relationships, and molecular targets is essential for optimizing its current applications and for the development of novel therapeutic agents that can overcome potential resistance mechanisms. The experimental protocols detailed herein provide a framework for the continued investigation of thiabendazole and other benzimidazole derivatives in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins | bioRxiv [biorxiv.org]

- 7. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Mode of Action of Thiabendazole Against Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiabendazole, a member of the benzimidazole class of anthelmintics, has been a cornerstone in the treatment of various parasitic helminth infections in both human and veterinary medicine. Its broad-spectrum efficacy is attributed to its ability to interfere with critical physiological processes within the parasite. This technical guide provides a comprehensive overview of the core mechanisms of action of thiabendazole, focusing on its molecular targets and the downstream consequences for the parasite. The information presented herein is intended to support further research and drug development efforts in the field of parasitology.

Core Mechanisms of Action

The primary modes of action of thiabendazole against parasitic helminths are twofold, targeting both cytoskeletal integrity and energy metabolism.

Inhibition of Microtubule Polymerization

A principal mechanism of thiabendazole's anthelmintic activity is its disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in a myriad of cellular functions, including cell division, intracellular transport, and maintenance of cell structure.

Molecular Target: Thiabendazole selectively binds to the β-tubulin subunit of the parasite.[1] This binding occurs at the colchicine-binding site, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[2] The affinity of thiabendazole for parasite β-tubulin is significantly higher than for mammalian tubulin, which accounts for its selective toxicity.

Downstream Effects: The inhibition of microtubule formation leads to a cascade of detrimental effects within the parasite, including:

-

Disruption of cell division (mitosis): Impaired spindle formation during mitosis prevents cell replication.[2]

-

Inhibition of cellular transport: The microtubule network is crucial for the transport of nutrients and other essential molecules within the cell. Its disruption impairs nutrient uptake, such as glucose.[3]

-

Loss of cell structure and motility: The compromised cytoskeleton leads to a loss of cell shape and motility, ultimately resulting in paralysis and expulsion of the parasite from the host.

Inhibition of the Fumarate Reductase System

In the anaerobic or microaerophilic environments that many parasitic helminths inhabit, the mitochondrial electron transport chain functions differently from that of their aerobic hosts. A key enzyme in this anaerobic respiration is fumarate reductase, which is absent in mammals.

Molecular Target: Thiabendazole acts as an inhibitor of the helminth-specific mitochondrial enzyme fumarate reductase.[4] This enzyme is part of a modified electron transport chain where fumarate serves as the terminal electron acceptor.

Downstream Effects: Inhibition of fumarate reductase disrupts the parasite's primary means of ATP production in anaerobic conditions, leading to energy deprivation and death. This mechanism is particularly important for adult worms residing in the gastrointestinal tract.

Quantitative Data on Thiabendazole's Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of thiabendazole on its primary molecular targets.

| Target | Assay | Parasite Species | IC50 / EC50 | Reference |

| β-Tubulin | Inhibition of [3H]Mebendazole Binding | Haemonchus contortus | 1.2 x 10⁻⁶ M | [5] |

| β-Tubulin | Inhibition of [3H]Oxibendazole Binding | Haemonchus contortus | 2.5 x 10⁻⁶ M | [5] |

| Fumarate Reductase | Enzymatic Activity | Strongyloides ratti | 4.6 x 10⁻⁴ M | [6] |

| Mitochondrial Complex II (SQR) | Ubiquinone Reduction Activity | Porcine Mitochondria | ~100 µM |

Experimental Protocols

Competitive Radioligand Binding Assay for Tubulin Binding

This protocol is adapted from studies on Haemonchus contortus and is designed to determine the IC50 value of thiabendazole for the inhibition of a radiolabeled benzimidazole binding to tubulin.[4][7]

Objective: To quantify the binding affinity of thiabendazole to parasite tubulin.

Materials:

-

Parasite extract containing tubulin (e.g., from Haemonchus contortus eggs or larvae)

-

Radiolabeled benzimidazole (e.g., [³H]Mebendazole or [³H]Oxibendazole)

-

Unlabeled thiabendazole

-

Binding buffer (e.g., 50 mM MES, 0.5 mM MgCl₂, 1 mM EGTA, 1 mM GTP, pH 6.8)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled thiabendazole.

-

In microcentrifuge tubes, combine the parasite extract, a fixed concentration of the radiolabeled benzimidazole, and varying concentrations of unlabeled thiabendazole.

-

Incubate the mixture at 37°C for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of thiabendazole to determine the IC50 value.

Fumarate Reductase Inhibition Assay

This protocol is a general method for measuring fumarate reductase activity and can be adapted to assess the inhibitory effect of thiabendazole.[8]

Objective: To determine the EC50 value of thiabendazole for the inhibition of fumarate reductase activity.

Materials:

-

Mitochondrial fraction isolated from the parasite (e.g., Ascaris suum)

-

NADH

-

Fumarate

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Thiabendazole

-

Spectrophotometer

Procedure:

-

Prepare a mitochondrial fraction from the parasite tissue.

-

Prepare serial dilutions of thiabendazole.

-

In a cuvette, mix the mitochondrial fraction and the desired concentration of thiabendazole in the assay buffer. Pre-incubate for a short period.

-

Initiate the reaction by adding NADH and fumarate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of the reaction.

-

Plot the percentage of inhibition of fumarate reductase activity against the concentration of thiabendazole to determine the EC50 value.

Pyrosequencing Workflow for Identifying β-Tubulin Mutations

This workflow outlines the key steps in using pyrosequencing to detect single nucleotide polymorphisms (SNPs) in the β-tubulin gene that are associated with benzimidazole resistance.[9][10]

Objective: To identify specific mutations in the β-tubulin gene that confer resistance to thiabendazole.

Materials:

-

Genomic DNA extracted from parasites

-

PCR primers flanking the target codons (e.g., 167, 198, 200) of the β-tubulin gene

-

Pyrosequencing instrument and reagents

Procedure:

-

DNA Extraction: Isolate genomic DNA from individual or pooled parasites.

-

PCR Amplification: Amplify the region of the β-tubulin gene containing the codons of interest using biotinylated primers.

-

Sequencing Primer Annealing: Anneal a sequencing primer to the single-stranded biotinylated PCR product.

-

Pyrosequencing Reaction: Perform the pyrosequencing reaction, where nucleotides are sequentially added. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

-

Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at the target codons and identify any SNPs.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involved in thiabendazole's mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Transcriptomic analysis of albendazole resistance in human diarrheal parasite Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 7. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phylogenetic Characterization of β-Tubulins and Development of Pyrosequencing Assays for Benzimidazole Resistance in Cattle Nematodes | PLOS One [journals.plos.org]

- 10. Phylogenetic characterization of β-tubulins and development of pyrosequencing assays for benzimidazole resistance in cattle nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Thiabendazole (NMR, IR, & UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiabendazole (TBZ), chemically known as 2-(4-thiazolyl)benzimidazole, is a broad-spectrum benzimidazole compound widely utilized as a systemic fungicide in agriculture and as an anthelmintic in veterinary and human medicine.[1] Its efficacy is rooted in its ability to disrupt critical biochemical pathways in target organisms. For quality control, structural elucidation, and quantitative analysis in pharmaceutical and environmental settings, a thorough characterization using spectroscopic methods is essential. This guide provides a comprehensive overview of the analysis of thiabendazole using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by probing the magnetic properties of atomic nuclei. For thiabendazole, ¹H and ¹³C NMR provide detailed information about its molecular framework.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for obtaining high-quality NMR spectra of thiabendazole involves the following steps:

-

Sample Preparation : Accurately weigh 5-25 mg of thiabendazole for ¹H NMR, or a quantity sufficient to create a near-saturated solution for ¹³C NMR, into a clean vial.[2]

-

Dissolution : Add approximately 0.7 mL of a deuterated solvent, most commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆), as thiabendazole is soluble in this solvent.[3] Ensure complete dissolution, using gentle vortexing if necessary.

-

Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[2]

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra at room temperature. For quantitative ¹³C NMR, longer relaxation delays may be necessary to ensure accurate signal integration.

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier Transform. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts are typically referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[4][5]

Workflow for NMR Analysis

NMR Data and Interpretation

The NMR spectra of thiabendazole are consistent with its heterocyclic structure, comprising a benzimidazole system linked to a thiazole ring.

Table 1: ¹³C and ¹H NMR Spectroscopic Data for Thiabendazole in DMSO-d₆

| Atom Assignment | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C2 (Imine carbon) | 155.40 | — | — |

| C5' (Thiazole) | 146.93 | ~8.3-8.5 | s |

| C3a/C7a (Bridgehead) | 134.32 | — | — |

| C2' (Thiazole) | 122.49 | ~9.2-9.3 | s |

| C5/C6 (Benzene) | 121.70 | ~7.2-7.4 | m |

| C4/C7 (Benzene) | 119.28 / 118.75 | ~7.6-7.8 | m |

| N-H (Imidazole) | — | ~12.5-13.0 | br s |

Note: ¹H chemical shifts are approximate and describe expected regions. Peak assignments for C4/C7 and C5/C6 may be interchangeable.

Interpretation:

-

¹³C NMR : The spectrum in DMSO-d₆ shows seven distinct carbon signals. The downfield signal at 155.40 ppm is characteristic of the imine carbon (C2) situated between the two nitrogen atoms of the benzimidazole ring. The signals for the thiazole and benzene ring carbons appear in the aromatic region (118-147 ppm).

-

¹H NMR : The proton spectrum is characterized by signals in the aromatic region and a significantly downfield, broad signal for the N-H proton. The protons on the thiazole ring (H2' and H5') appear as singlets, while the four protons on the benzimidazole's benzene ring typically present as two multiplets due to symmetry. The acidic N-H proton of the imidazole ring is highly deshielded and often appears as a broad singlet above 12 ppm, which will exchange with D₂O.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Thin Solid Film / KBr Pellet

For solid samples like thiabendazole, the KBr pellet or thin film method is standard.[6]

-

KBr Pellet Method :

-

Grind 1-2 mg of thiabendazole with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[6]

-

Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

-

Thin Film Method :

-

Dissolve a few milligrams of thiabendazole in a suitable volatile solvent (e.g., ethanol or acetone).

-

Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[7]

-

-

Data Acquisition : Place the pellet holder or salt plate into the spectrometer's sample compartment. Record a background spectrum first, then the sample spectrum. The typical range is 4000–400 cm⁻¹.

Workflow for FT-IR Analysis

IR Data and Interpretation

The solid-state IR spectrum of thiabendazole is dominated by vibrations from its aromatic rings and the N-H bond. Differences between the calculated spectrum of an isolated molecule and the experimental solid-state spectrum can reveal the effects of intermolecular forces, such as hydrogen bonding.[8]

Table 2: Key IR Absorption Bands for Thiabendazole (Solid State)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100–2600 (broad) | N-H Stretch (H-bonded) | Imidazole N-H |

| 3150–3000 | C-H Stretch (aromatic) | Benzene and Thiazole C-H |

| 1620–1580 | C=N and C=C Stretch | Imidazole and Thiazole Ring Vibrations |

| 1475–1400 | C=C Stretch (aromatic) | Benzene Ring Skeletal Vibrations |

| 1300–1200 | In-plane C-H Bending | Aromatic C-H |

| 900–670 | Out-of-plane C-H Bending | Aromatic C-H |

| ~740 | Out-of-plane C-H Bending | ortho-Disubstituted Benzene Ring |

Interpretation:

-

N-H Region : A very broad absorption band centered around 3000-2600 cm⁻¹ is a hallmark of the N-H stretching vibration involved in strong intermolecular hydrogen bonding in the solid state.

-

Aromatic Region : Sharp peaks above 3000 cm⁻¹ are due to aromatic C-H stretching. The region from 1620–1400 cm⁻¹ is complex, containing characteristic stretching vibrations (C=C and C=N) of the coupled benzimidazole and thiazole ring systems.

-

Fingerprint Region : The region below 1300 cm⁻¹ contains a rich pattern of peaks from C-H bending and ring deformation modes that are unique to the molecule's overall structure. The strong band around 740 cm⁻¹ is characteristic of the four adjacent hydrogen atoms on the ortho-disubstituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems, like thiabendazole, and is a primary method for quantitative analysis.[9][10]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection : Choose a UV-grade solvent in which thiabendazole is soluble and that is transparent in the analytical wavelength range (e.g., methanol, ethanol, chloroform).[3]

-

Stock Solution Preparation : Prepare an accurate stock solution of thiabendazole of known concentration (e.g., 100 µg/mL).

-

Working Solutions : Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantification is desired.

-

Data Acquisition :

-

Turn on the spectrophotometer and allow the lamps to warm up.[11]

-

Fill a quartz cuvette with the solvent to serve as a blank and perform a baseline correction.

-

Measure the absorbance of each standard and the sample solution, scanning across a range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λ_max).

-

-

Analysis : For quantitative analysis, plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using its absorbance and the Beer-Lambert law.

Workflow for UV-Vis Analysis

UV-Vis Data and Interpretation

Thiabendazole's extensive conjugation gives rise to strong UV absorption bands, primarily due to π → π* electronic transitions. The position of the λ_max can be influenced by the solvent polarity.

Table 3: UV-Vis Absorption Maxima (λ_max) for Thiabendazole

| Solvent | λ_max (nm) | Reference |

|---|---|---|

| Methanol | 243, 298-301 | [1][3] |

| Chloroform | 302-303 | [12] |

| General | ~305 |[10] |

Interpretation: The UV spectrum of thiabendazole typically exhibits two main absorption bands. A high-energy band is observed around 243 nm, with a more intense, lower-energy band appearing around 300 nm.[3] These absorptions are characteristic of the π → π* transitions within the conjugated benzimidazole and thiazole ring systems. The high molar absorptivity associated with these transitions makes UV-Vis spectroscopy a highly sensitive method for the quantitative determination of thiabendazole in various matrices, including pharmaceutical formulations and food products.[10] The exact λ_max may shift slightly depending on the solvent, a phenomenon known as solvatochromism.

References

- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Thiabendazole and Thiabendazole-Formic Acid Solvate: A Computational, Crystallographic, Spectroscopic and Thermal Study [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Thiabendazole: A Technical Guide to its Metabolites and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiabendazole (TBZ), a benzimidazole fungicide and anthelmintic, undergoes extensive metabolism in biological systems and degradation in the environment. Understanding the resulting metabolites and degradation products is crucial for assessing its efficacy, toxicity, and environmental impact. This technical guide provides an in-depth overview of the primary metabolic and degradation pathways of thiabendazole, detailed experimental protocols for their analysis, and a summary of quantitative data. It also explores the interaction of thiabendazole with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental science.

Metabolic Pathways of Thiabendazole in Mammals

In mammals, thiabendazole is rapidly absorbed and extensively metabolized, primarily in the liver. The main metabolic pathway involves the hydroxylation of the benzimidazole ring, followed by conjugation.

The primary metabolite formed is 5-hydroxythiabendazole (5-OH-TBZ) .[1][2][3] This reaction is catalyzed by cytochrome P450 enzymes.[4] Following hydroxylation, 5-OH-TBZ is further conjugated to form 5-hydroxythiabendazole glucuronide and 5-hydroxythiabendazole sulfate .[2][3] These conjugates are more water-soluble and are readily excreted in the urine.[2] In humans, after an oral dose, approximately 25% of the drug is excreted as the glucuronide and 13% as the sulfate ester of 5-OH-TBZ.[2]

Minor metabolites have also been identified, including 4-hydroxythiabendazole (4-OH-TBZ) and 2-acetylbenzimidazole (ABI) .[5][6] Another proposed metabolic pathway involves the microsomal epoxidation of the thiazole ring, which can lead to the formation of toxic thioamides.[7]

The metabolic fate of thiabendazole has been studied in various species, including rats, rabbits, calves, pigs, and sheep, with hepatocytes being a useful in vitro model for predicting hepatic metabolism.[7][8] While the major pathways are consistent, there are interspecies differences in the rates of metabolism.[8]

Figure 1: Mammalian metabolic pathway of thiabendazole.

Environmental Degradation of Thiabendazole

Thiabendazole's persistence and degradation in the environment are influenced by factors such as sunlight, microbial activity, and soil composition. It is relatively stable in soil and aqueous suspensions.[9]

2.1. Photodegradation

Thiabendazole undergoes phototransformation in aqueous solutions when exposed to UV light.[2][3] This process can be significantly faster with a photocatalyst like TiO2.[3] The primary photodegradation product is benzimidazole .[3] Other identified photoproducts include benzimidazole-2-carboxamide and benzimidazole-2-carboxylic acid .[10] The phototransformation quantum yield for thiabendazole in aqueous solution has been determined to be approximately 0.05.[11]

2.2. Microbial Degradation

Microbial consortia in soil and water can degrade thiabendazole. A key degradation pathway involves the cleavage of the imidazole ring, leading to the formation of thiazole-4-carboxamidine .[12] The benzoyl moiety is further metabolized, potentially via catechol, and utilized by microorganisms as a carbon source.[13] Studies have shown that bioelectrochemical systems can enhance the degradation of thiabendazole in wastewater.[4][14]

Figure 2: Environmental degradation pathways of thiabendazole.

Quantitative Data

The following tables summarize quantitative data related to the metabolism and degradation of thiabendazole.

Table 1: Quantitative Analysis of Thiabendazole Metabolites in Urine

| Species | Dose | Metabolite | Percentage of Dose in Urine | Reference |

| Human | 1 g | 5-OH-TBZ-glucuronide | ~25% | [2] |

| Human | 1 g | 5-OH-TBZ-sulfate | ~13% | [2] |

| Rat | 25 mg/kg | Unchanged TBZ | 3% | [2] |

| Rat | 25 mg/kg | Free 5-OH-TBZ | 4% | [2] |

| Rat | 25 mg/kg | 5-OH-TBZ-sulfate | 39% | [2] |

| Rat | 25 mg/kg | 5-OH-TBZ-glucuronide | 28% | [2] |

| Mouse | 1300 mg/kg | Unchanged TBZ | 12-15% | [3] |

| Mouse | 1300 mg/kg | 5-OH-TBZ | 22-24% | [3] |

| Mouse | 1300 mg/kg | 5-OH-TBZ-glucuronide | 28-29% | [3] |

| Mouse | 1300 mg/kg | 5-OH-TBZ-sulfate | 30-31% | [3] |

Table 2: Degradation Kinetics of Thiabendazole

| Condition | Matrix | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| Direct Photolysis (254 nm) | Aqueous Solution | ~221 min | (5.0 ± 0.1) × 10⁻⁵ s⁻¹ | [3] |

| Photocatalysis (UV 365 nm, TiO2) | Aqueous Solution | ~3.5 min | (4.8 ± 0.5) × 10⁻³ s⁻¹ | [3] |

| Bioelectrochemical System | Hypersaline Sediments | 6 days (with biostimulation) | - | [4][14] |

| Biological Treatment | Hypersaline Sediments | 27 days | - | [4][14] |

Table 3: Performance of Analytical Methods for Thiabendazole and Metabolites